1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with fluorobenzyl, dimethoxy, and tosyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the fluorobenzyl, dimethoxy, and tosyl groups through various substitution and coupling reactions. Key reagents used in these reactions include fluorobenzyl bromide, dimethoxybenzene, and tosyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where groups like the tosyl or fluorobenzyl can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluorobenzyl)piperazine triazoles: These compounds share the fluorobenzyl group and have shown anticancer activity.
Rufinamide: A triazole derivative with anticonvulsant properties.
Uniqueness
1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its quinoline core, coupled with the fluorobenzyl, dimethoxy, and tosyl groups, makes it a versatile compound for various research applications.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO5S/c1-16-8-10-18(11-9-16)33(29,30)24-15-27(14-17-6-4-5-7-20(17)26)21-13-23(32-3)22(31-2)12-19(21)25(24)28/h4-13,15H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWZNZHYOPJEAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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